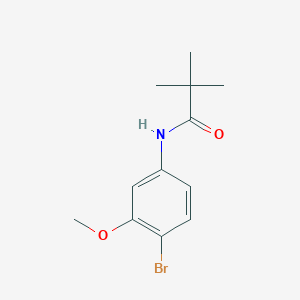![molecular formula C14H27NO B259574 N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
N-[2-(methyloxy)cyclohexyl]cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methyloxy)cyclohexyl]cycloheptanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE has gained popularity among drug users due to its dissociative and hallucinogenic effects. However, the drug's potential for abuse and its adverse effects have raised concerns among health professionals.
Mecanismo De Acción
MXE works by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in the regulation of synaptic plasticity and learning and memory processes. By blocking NMDA receptors, MXE disrupts the communication between neurons and alters the perception of sensory input. MXE also acts on other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects in animal studies. The drug increases the release of dopamine and serotonin in the brain, which may contribute to its rewarding and reinforcing effects. MXE also increases heart rate and blood pressure and can cause respiratory depression at high doses. The drug has been shown to produce long-lasting changes in the brain's reward circuitry, which may contribute to its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for use in laboratory experiments. The drug's dissociative effects make it a useful tool for studying the neural mechanisms underlying consciousness and perception. MXE is also relatively stable and has a long half-life, which makes it suitable for pharmacokinetic and metabolism studies. However, MXE has several limitations for use in laboratory experiments. The drug's potential for abuse and its adverse effects make it difficult to use in human studies. Moreover, the synthesis of MXE requires specialized laboratory equipment and expertise, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on MXE. One area of research is to investigate the long-term effects of MXE on the brain and behavior. Studies have shown that chronic use of MXE can lead to cognitive impairment and psychiatric symptoms. Another area of research is to investigate the potential therapeutic uses of MXE. The drug's dissociative effects may have potential for treating certain psychiatric disorders, such as depression and anxiety. However, more research is needed to determine the safety and efficacy of MXE for therapeutic purposes. Finally, research is needed to develop new and safer arylcyclohexylamine drugs that can be used for scientific research and therapeutic purposes.
Métodos De Síntesis
MXE can be synthesized through a multi-step process that involves the reaction of cyclohexanone with 2-bromo-4-methylphenol to form the intermediate compound 2-(4-methylphenoxy)cyclohexanone. The intermediate compound is then reacted with cycloheptanamine in the presence of a reducing agent to form MXE. The synthesis of MXE requires specialized laboratory equipment and expertise, and it is not a straightforward process.
Aplicaciones Científicas De Investigación
MXE has been used in scientific research to study its effects on the brain and behavior. The drug's dissociative effects make it a useful tool for studying the neural mechanisms underlying consciousness and perception. MXE has also been used to study the effects of NMDA receptor antagonists on learning and memory. Moreover, MXE has been used as a model drug to study the pharmacokinetics and metabolism of arylcyclohexylamines.
Propiedades
Nombre del producto |
N-[2-(methyloxy)cyclohexyl]cycloheptanamine |
|---|---|
Fórmula molecular |
C14H27NO |
Peso molecular |
225.37 g/mol |
Nombre IUPAC |
N-(2-methoxycyclohexyl)cycloheptanamine |
InChI |
InChI=1S/C14H27NO/c1-16-14-11-7-6-10-13(14)15-12-8-4-2-3-5-9-12/h12-15H,2-11H2,1H3 |
Clave InChI |
JZDQZLOTEYWYNS-UHFFFAOYSA-N |
SMILES |
COC1CCCCC1NC2CCCCCC2 |
SMILES canónico |
COC1CCCCC1NC2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-(4-methylphenyl)-13,14,16,18-tetrazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),2,4,6,15,17-hexaene](/img/structure/B259492.png)

![8-methyl-10H-naphtho[1',2':4,5]thieno[3,2-b]pyran-10-one](/img/structure/B259501.png)
![(4-Benzylpiperazin-1-yl)-[1-(4-bromobenzoyl)piperidin-4-yl]methanone](/img/structure/B259502.png)
![N-[4-(aminocarbonyl)phenyl]-4-[(4-benzylpiperidin-1-yl)methyl]benzamide](/img/structure/B259504.png)
![N-benzyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B259507.png)

![N-acetyl-N-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)acetamide](/img/structure/B259510.png)



![N-benzyl-N-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)amine](/img/structure/B259523.png)
![Dimethyl 1,1,3,3-tetramethyl-2-oxo-5-thiaspiro[3.4]octane-7,8-dicarboxylate](/img/structure/B259525.png)
